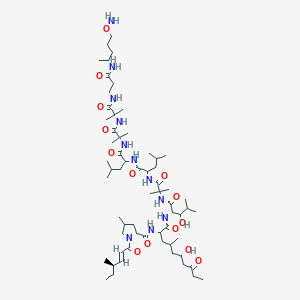
Leucinostatin K
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Leucinostatin K is a novel peptide antibiotic isolated from Paecilomyces lilacinus.
Applications De Recherche Scientifique
Antimicrobial Properties
Leucinostatin K exhibits significant antimicrobial activity against various pathogens. Research has shown that leucinostatins, including this compound, effectively inhibit the growth of both bacterial and fungal strains.
- Antifungal Activity : this compound has demonstrated potent effects against Cryptococcus neoformans, a human pathogen associated with serious infections, particularly in immunocompromised individuals. The minimal inhibitory concentration (MIC) values for this compound were found to be lower than those of its parent compounds, indicating enhanced efficacy due to methylation at the terminal amine .
- Bactericidal Effects : Studies indicate that leucinostatins can inhibit the growth of various bacteria, making them potential candidates for developing new antibiotics. The mechanism involves disrupting mitochondrial ATP synthesis and interfering with cellular phosphorylation pathways .
Cytotoxic Effects Against Cancer Cells
This compound has shown selective cytostatic activities against certain cancer cell lines.
- Breast Cancer : In vitro studies have demonstrated that leucinostatins can inhibit the growth of triple-negative breast cancer (TNBC) cells by targeting mTORC1 signaling pathways. This selectivity is crucial given the aggressive nature of TNBC and the limited treatment options available .
- Prostate Cancer : Leucinostatin A, closely related to this compound, significantly suppressed prostate cancer cell growth in co-culture systems, suggesting that this compound may have similar effects .
Agricultural Applications
Leucinostatins are produced by Purpureocillium lilacinum, a fungus known for its biocontrol properties against plant pathogens.
- Biocontrol Agent : The ability of leucinostatins to inhibit pathogenic fungi such as Phytophthora infestans positions them as valuable tools in sustainable agriculture. Their application could reduce reliance on synthetic fungicides, promoting environmentally friendly pest management strategies .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Study on TNBC (2020) | Leucinostatins selectively inhibited mTORC1 signaling in TNBC cell lines | Potential cancer therapy |
| Antimicrobial Evaluation (2024) | This compound showed lower MIC values against Cryptococcus neoformans compared to parent compounds | Development of new antibiotics |
| Agricultural Biocontrol (2016) | Effective against Phytophthora infestans | Sustainable agriculture |
Propriétés
Numéro CAS |
109539-57-3 |
|---|---|
Formule moléculaire |
C62H111N11O14 |
Poids moléculaire |
1234.6 g/mol |
Nom IUPAC |
N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[[3-(5-aminooxypentan-2-ylamino)-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-6-hydroxy-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E,4R)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C62H111N11O14/c1-19-38(9)23-24-49(77)73-34-40(11)32-47(73)55(82)67-46(31-39(10)30-43(75)33-42(74)20-2)53(80)69-50(51(78)37(7)8)56(83)71-61(15,16)58(85)68-44(28-35(3)4)52(79)66-45(29-36(5)6)54(81)70-62(17,18)59(86)72-60(13,14)57(84)64-26-25-48(76)65-41(12)22-21-27-87-63/h23-24,35-41,43-47,50-51,75,78H,19-22,25-34,63H2,1-18H3,(H,64,84)(H,65,76)(H,66,79)(H,67,82)(H,68,85)(H,69,80)(H,70,81)(H,71,83)(H,72,86)/b24-23+/t38-,39?,40?,41?,43?,44?,45?,46?,47?,50?,51?/m1/s1 |
Clé InChI |
BHOASNRSZLVNJK-GRWLOXFISA-N |
SMILES |
CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CCCON)C |
SMILES isomérique |
CC[C@@H](C)/C=C/C(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CCCON)C |
SMILES canonique |
CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CCCON)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Leucinostatin K; Leucinostatin-K; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















